Y-27632 Dihydrochloride: A Comprehensive Technical Guide to a Selective ROCK Inhibitor
Y-27632 Dihydrochloride: A Comprehensive Technical Guide to a Selective ROCK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Y-27632 dihydrochloride is a cell-permeable, potent, and highly selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). This small molecule has become an indispensable tool in cellular and developmental biology, regenerative medicine, and neuroscience research. By specifically targeting the ROCK signaling pathway, Y-27632 allows for the precise modulation of fundamental cellular processes, including cell adhesion, migration, proliferation, and apoptosis. This technical guide provides an in-depth overview of Y-27632, its mechanism of action, quantitative data on its activity, detailed experimental protocols for its key applications, and visualizations of the relevant signaling pathways and experimental workflows.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | (+)-(R)-trans-4-(1-aminoethyl)-N-(4-pyridyl)cyclohexanecarboxamide dihydrochloride |
| Alternative Names | ROCK inhibitor |
| CAS Number | 129830-38-2 |
| Chemical Formula | C₁₄H₂₁N₃O · 2HCl |
| Molecular Weight | 320.3 g/mol |
| Purity | ≥ 98% |
| Solubility | Soluble in water, DMSO, and methanol. |
Mechanism of Action: Selective ROCK Inhibition
Y-27632 exerts its inhibitory effect by competing with ATP for binding to the catalytic site of both ROCK1 and ROCK2 isoforms.[1] The Rho/ROCK signaling pathway is a critical regulator of the actin cytoskeleton.[2][3] Activation of the small GTPase RhoA leads to the activation of its downstream effector ROCK.[3][4] ROCK, in turn, phosphorylates several substrates, leading to increased actomyosin contractility and stress fiber formation.[2][5]
By inhibiting ROCK, Y-27632 disrupts these downstream events, resulting in the disassembly of stress fibers, reduced cell contractility, and alterations in cell morphology.[6] This mechanism is central to its wide range of applications, most notably its ability to prevent dissociation-induced apoptosis (anoikis) in single-cell suspensions of pluripotent stem cells.[1]
Quantitative Data: Potency and Selectivity
Y-27632 exhibits high selectivity for ROCK kinases over other related kinases. The following tables summarize its inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for various kinases.
Table 1: Inhibitory Activity of Y-27632 against ROCK Isoforms
| Target | Kᵢ (nM) | IC₅₀ (nM) |
| ROCK1 | 220[1] | ~140[7] |
| ROCK2 | 300[1] | - |
Table 2: Selectivity Profile of Y-27632 against Other Kinases
| Kinase | Kᵢ (µM) | Selectivity (fold vs. ROCK1) |
| Citron kinase | >100 | >450 |
| Protein Kinase N (PKN) | >100 | >450 |
| Protein Kinase C (PKC) | >100 | >450 |
| cAMP-dependent protein kinase (PKA) | >100 | >450 |
| Myosin light-chain kinase (MLCK) | >100 | >450 |
| PAK | >100 | >450 |
Data compiled from multiple sources.[6][7][8]
Signaling Pathway
The following diagram illustrates the core Rho/ROCK signaling pathway and the point of inhibition by Y-27632.
Caption: The Rho/ROCK signaling cascade and Y-27632's point of inhibition.
Experimental Protocols
Protocol 1: Single-Cell Passaging of Human Pluripotent Stem Cells (hPSCs)
This protocol describes the use of Y-27632 to enhance the survival of hPSCs after dissociation into single cells for passaging.
Materials:
-
Human pluripotent stem cells (hPSCs) cultured on a suitable matrix (e.g., Matrigel)
-
hPSC culture medium (e.g., mTeSR™1)
-
Y-27632 dihydrochloride stock solution (10 mM in sterile water or PBS)
-
Gentle cell dissociation reagent (e.g., Accutase or TrypLE™)
-
Phosphate-buffered saline (PBS), Ca²⁺/Mg²⁺-free
-
Sterile culture plates
-
Centrifuge
Procedure:
-
Aspirate the culture medium from the hPSC culture plate.
-
Wash the cells once with PBS.
-
Add the gentle cell dissociation reagent to the plate (e.g., 1 mL for a 6-well plate) and incubate at 37°C for 5-10 minutes, or until the cells detach.
-
Gently pipette the cells up and down to create a single-cell suspension.
-
Transfer the cell suspension to a sterile conical tube and add at least 2 volumes of hPSC culture medium to inactivate the dissociation reagent.
-
Centrifuge the cells at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh hPSC culture medium supplemented with 10 µM Y-27632.
-
Plate the cells onto a new, pre-coated culture plate at the desired density.
-
Incubate the cells at 37°C in a 5% CO₂ incubator.
-
After 24 hours, replace the medium with fresh hPSC culture medium without Y-27632.
-
Continue with routine medium changes as required for the specific hPSC line.
Caption: Experimental workflow for hPSC single-cell passaging using Y-27632.
Protocol 2: Cryopreservation of Human Pluripotent Stem Cells (hPSCs)
This protocol details the use of Y-27632 to improve the post-thaw survival of hPSCs.
Materials:
-
hPSCs ready for cryopreservation
-
Cryopreservation medium (e.g., commercial cryopreservation solution or a user-prepared solution containing 10% DMSO)
-
Y-27632 dihydrochloride stock solution (10 mM)
-
Gentle cell dissociation reagent
-
hPSC culture medium
-
Cryovials
-
Controlled-rate freezing container or programmable freezer
Procedure:
-
Cell Preparation:
-
Harvest hPSCs as single cells or small clumps as described in Protocol 1, steps 1-6.
-
-
Freezing:
-
Resuspend the cell pellet in cold cryopreservation medium supplemented with 10 µM Y-27632 at a concentration of 1-5 x 10⁶ cells/mL.
-
Aliquot the cell suspension into cryovials (e.g., 1 mL per vial).
-
Place the cryovials in a controlled-rate freezing container and store at -80°C overnight.
-
For long-term storage, transfer the vials to a liquid nitrogen vapor phase freezer.
-
-
Thawing:
-
Prepare a culture plate with pre-warmed hPSC culture medium supplemented with 10 µM Y-27632.
-
Quickly thaw the cryovial in a 37°C water bath until a small ice crystal remains.
-
Wipe the vial with 70% ethanol and transfer the contents to a sterile conical tube containing at least 5 mL of pre-warmed hPSC culture medium.
-
Centrifuge the cells at 200 x g for 5 minutes.
-
Aspirate the supernatant and gently resuspend the cell pellet in the prepared culture medium containing Y-27632.
-
Plate the cells onto the prepared culture plate.
-
Incubate at 37°C in a 5% CO₂ incubator.
-
After 24 hours, replace the medium with fresh hPSC culture medium without Y-27632.
-
Caption: Workflow for cryopreservation and thawing of hPSCs using Y-27632.
Conclusion
Y-27632 dihydrochloride is a powerful and selective tool for researchers working with a variety of cell types, particularly in the field of stem cell biology. Its ability to inhibit the ROCK signaling pathway provides a reliable method for improving cell survival during single-cell dissociation and cryopreservation, thereby enhancing experimental reproducibility and efficiency. The detailed protocols and data presented in this guide offer a comprehensive resource for the effective application of Y-27632 in research and development settings. As with any signaling inhibitor, it is crucial to consider potential off-target effects and to optimize concentrations and treatment times for each specific cell type and experimental context.
References
- 1. crem.bu.edu [crem.bu.edu]
- 2. Directed differentiation of human pluripotent stem cells into diverse organ-specific mesenchyme of the digestive and respiratory systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cryopreservation of Human Pluripotent Stem Cells in Defined Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Directed differentiation of human pluripotent stem cells into intermediate mesoderm [protocols.io]
- 5. Long-term single-cell passaging of human iPSC fully supports pluripotency and high-efficient trilineage differentiation capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Four essential tips for passaging single cell hPSCs – Captivate Bio [captivatebio.com]
- 7. stembook.org [stembook.org]
- 8. bumc.bu.edu [bumc.bu.edu]
